molecular formula C11H12ClNO3 B5133911 ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate

ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate

Cat. No. B5133911
M. Wt: 241.67 g/mol
InChI Key: WRTPKIYVZUEXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate, also known as EtOAc, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EtOAc is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone but insoluble in water.

Mechanism of Action

The mechanism of action of ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. It has also been found to inhibit the activity of certain receptors such as TRPV1, which is involved in the perception of pain.
Biochemical and Physiological Effects:
ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It has also been found to have antipyretic activity by inhibiting the production of cytokines, which are responsible for fever. In addition, ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

Ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has some limitations as well. It is not very soluble in water, which limits its use in aqueous experiments. It is also a relatively expensive compound, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate's potential applications in nanotechnology and material science. ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has been shown to have potential as a precursor for the synthesis of organic semiconductors, which could have applications in the development of new electronic devices. Finally, further research is needed to fully understand the mechanism of action of ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate and its potential applications in medicine and agriculture.

Synthesis Methods

Ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-methyl-5-nitroaniline with ethyl oxalyl chloride to form ethyl [(5-nitro-2-methylphenyl)amino](oxo)acetate. The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid. The final step involves the reaction of the amino group with thionyl chloride and hydrochloric acid to form ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate.

Scientific Research Applications

Ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential anticancer activity by inducing apoptosis in cancer cells. In agriculture, ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In material science, ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate has been used as a precursor for the synthesis of organic semiconductors.

properties

IUPAC Name

ethyl 2-(5-chloro-2-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPKIYVZUEXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.